Cas no 123154-24-5 (Sodium 3-formylindol-1-ide)
Sodium 3-formylindol-1-ide Chemical and Physical Properties
Names and Identifiers
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- Sodium 3-formylindol-1-ide
- 123154-24-5
- SODIUM 3-FORMYL-1H-INDOL-1-IDE
- Sodium3-formylindol-1-ide
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- Inchi: 1S/C9H7NO.Na/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-6H,(H,10,11);/q;+1/p-1
- InChI Key: AIJMKOHOSZWPTI-UHFFFAOYSA-M
- SMILES: [Na+].O=CC1=C[N-]C2C=CC=CC=21
Computed Properties
- Exact Mass: 167.03470810g/mol
- Monoisotopic Mass: 167.03470810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.1Ų
Sodium 3-formylindol-1-ide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148190-1g |
sodium 3-formylindol-1-ide |
123154-24-5 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A199007233-1g |
Sodium 3-formylindol-1-ide |
123154-24-5 | 95% | 1g |
$433.08 | 2023-09-03 | |
| Chemenu | CM148190-1g |
sodium 3-formylindol-1-ide |
123154-24-5 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762915-1g |
Sodium 3-formylindol-1-ide |
123154-24-5 | 98% | 1g |
¥3612.00 | 2024-08-09 |
Sodium 3-formylindol-1-ide Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Sodium 3-formylindol-1-ide
Recent Advances in the Study of Sodium 3-formylindol-1-ide (CAS: 123154-24-5) in Chemical Biology and Pharmaceutical Research
Sodium 3-formylindol-1-ide (CAS: 123154-24-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This indole derivative, characterized by its unique formyl group at the 3-position, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on elucidating its synthesis, reactivity, and biological activities, paving the way for novel therapeutic strategies.
A key area of research has been the synthesis and optimization of Sodium 3-formylindol-1-ide. Recent publications highlight improved synthetic routes that enhance yield and purity, making the compound more accessible for experimental use. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that reduces byproduct formation and simplifies purification. This advancement is critical for scaling up production and facilitating further pharmacological evaluations.
The biological activities of Sodium 3-formylindol-1-ide have also been a focal point. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory effects on certain kinase enzymes, which are implicated in cancer and inflammatory diseases. Additionally, its reactivity as an electrophile has been exploited in the development of covalent inhibitors, a growing area in drug discovery. Researchers have reported its utility in forming stable adducts with cysteine residues in target proteins, offering a potential mechanism for selective inhibition.
Beyond its direct applications, Sodium 3-formylindol-1-ide serves as a versatile intermediate in the synthesis of more complex indole-based compounds. Recent work has demonstrated its use in constructing indole-fused heterocycles, which are prevalent in many bioactive molecules. For example, a 2024 study in Organic Letters showcased its role in a multicomponent reaction leading to novel indole-quinoline hybrids with enhanced antimicrobial properties.
Despite these promising developments, challenges remain. The stability of Sodium 3-formylindol-1-ide under physiological conditions requires further investigation, as does its pharmacokinetic profile. Ongoing research aims to address these gaps, with particular attention to its potential toxicity and metabolic fate. Collaborative efforts between chemists and biologists are expected to yield deeper insights into its therapeutic applicability.
In conclusion, Sodium 3-formylindol-1-ide (CAS: 123154-24-5) represents a valuable tool and target in modern chemical biology and pharmaceutical research. Its synthetic accessibility, reactivity, and biological activities make it a compound of enduring interest. Future studies will likely explore its broader utility in drug design and mechanistic studies, solidifying its role in advancing biomedical science.
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